molecular formula C21H19FN4O3S B11018548 N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11018548
M. Wt: 426.5 g/mol
InChI Key: ZWTHAZCAMPMQEC-UHFFFAOYSA-N
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Description

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a fluorobenzyl group, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step often starts with the reaction of thiosemicarbazide with an appropriate aldehyde or ketone to form the thiadiazole ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiadiazole intermediate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the thiadiazole and pyrrolidine intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.

    Cancer Research: Its ability to interact with biological macromolecules could be exploited in the design of new anticancer drugs.

Industry

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism by which N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, inhibiting or modulating their activity.

    Pathways Involved: The compound could affect signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-[(2E)-5-(4-chlorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    N-[(2E)-5-(4-methylbenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: Contains a methylbenzyl group instead of a fluorobenzyl group.

Uniqueness

The presence of the fluorobenzyl group in N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets, distinguishing it from its analogs.

Properties

Molecular Formula

C21H19FN4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H19FN4O3S/c1-29-17-5-3-2-4-16(17)26-12-14(11-19(26)27)20(28)23-21-25-24-18(30-21)10-13-6-8-15(22)9-7-13/h2-9,14H,10-12H2,1H3,(H,23,25,28)

InChI Key

ZWTHAZCAMPMQEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)F

Origin of Product

United States

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